![molecular formula C16H13I4NO3 B14677383 (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid CAS No. 38896-90-1](/img/structure/B14677383.png)
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of phenylalanine derivatives, followed by the introduction of hydroxy groups through hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogen exchange reagents like silver fluoride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various iodinated and hydroxylated derivatives, which can be further utilized in different scientific applications.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its iodine content makes it useful in imaging techniques, such as radioiodine labeling, to track biological molecules in vivo.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of thyroid disorders and certain cancers.
Industry
In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in the development of high-performance polymers and advanced materials.
作用機序
The mechanism of action of (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways. The hydroxy groups contribute to its solubility and reactivity, enhancing its overall effectiveness in biological systems.
類似化合物との比較
Similar Compounds
Thyroxine (T4): A hormone produced by the thyroid gland, similar in structure due to the presence of iodine atoms.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, involved in regulating metabolism.
Diiodotyrosine (DIT): A precursor in the synthesis of thyroid hormones, containing two iodine atoms.
Uniqueness
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid is unique due to its specific arrangement of iodine atoms and hydroxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
38896-90-1 |
|---|---|
分子式 |
C16H13I4NO3 |
分子量 |
774.90 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO3/c17-10-2-8(6-14(21)16(23)24)3-11(18)9(10)1-7-4-12(19)15(22)13(20)5-7/h2-5,14,22H,1,6,21H2,(H,23,24)/t14-/m0/s1 |
InChIキー |
MTUGLISWKJCYIT-AWEZNQCLSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)O)I)CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
正規SMILES |
C1=C(C=C(C(=C1I)O)I)CC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


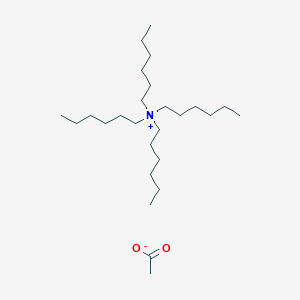

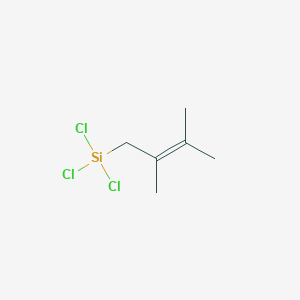

![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
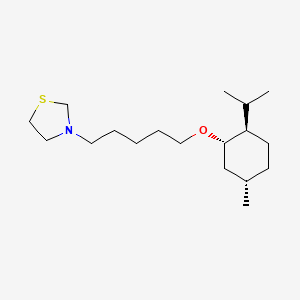
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
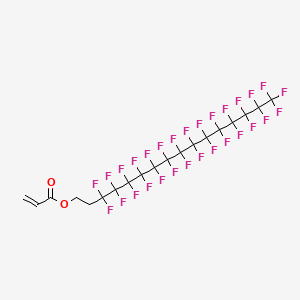
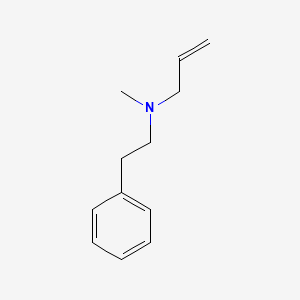
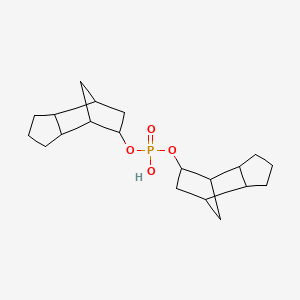
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
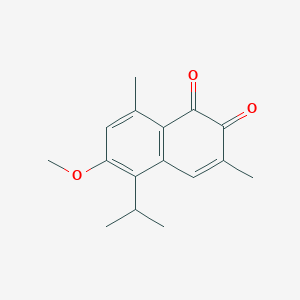
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)

